Molybdenum pentafluoride
Description
Structure
2D Structure
Properties
CAS No. |
13819-84-6 |
|---|---|
Molecular Formula |
F5Mo |
Molecular Weight |
190.9 g/mol |
IUPAC Name |
pentafluoromolybdenum |
InChI |
InChI=1S/5FH.Mo/h5*1H;/q;;;;;+5/p-5 |
InChI Key |
NBJFDNVXVFBQDX-UHFFFAOYSA-I |
SMILES |
F[Mo](F)(F)(F)F |
Canonical SMILES |
F[Mo](F)(F)(F)F |
Other CAS No. |
13819-84-6 |
Origin of Product |
United States |
Synthetic Methodologies for Molybdenum Pentafluoride
Direct Reduction Pathways
Direct reduction pathways are a common approach for the synthesis of molybdenum pentafluoride, typically involving the reduction of the more common molybdenum hexafluoride or the direct reaction of molybdenum with fluorine.
Reduction of Molybdenum Hexafluoride Precursors
Molybdenum hexafluoride (MoF₆) serves as a primary precursor for the synthesis of MoF₅ through reduction. A variety of reducing agents can be employed for this conversion. One of the most direct methods is the reaction of MoF₆ with molybdenum metal powder. wikipedia.orgrsc.org This reaction proceeds efficiently at elevated temperatures. For instance, reacting MoF₆ with molybdenum powder at 60°C has been shown to produce MoF₅. rsc.org Another reported condition for this reaction is a temperature range of 300-400°C. rsc.org
Other reducing agents have also been successfully utilized. These include phosphorus trifluoride (PF₃), tungsten hexacarbonyl (W(CO)₆), and carbon monoxide (CO). wikipedia.orgacs.orgaalto.fi The reduction of MoF₆ with PF₃ is a notable method that readily yields MoF₅. bac-lac.gc.ca Similarly, the reaction between MoF₆ and W(CO)₆ is an effective route. acs.org More recently, a method involving the reduction of MoF₆ with carbon monoxide under ultraviolet radiation has been described as a simpler technique. aalto.fi
The following table summarizes various reduction pathways for the synthesis of MoF₅ from MoF₆.
| Reducing Agent | Reaction Conditions | Reference |
| Molybdenum (Mo) | 60°C | rsc.org |
| Molybdenum (Mo) | 300-400°C | rsc.org |
| Phosphorus Trifluoride (PF₃) | Not specified | wikipedia.orgbac-lac.gc.ca |
| Tungsten Hexacarbonyl (W(CO)₆) | Room Temperature | rsc.orgacs.org |
| Carbon Monoxide (CO) | Ultraviolet Radiation | aalto.fi |
Direct Elemental Reactions of Molybdenum with Fluorine
The direct fluorination of molybdenum metal with fluorine gas (F₂) can also yield this compound. However, this reaction requires careful control of conditions to prevent the formation of molybdenum hexafluoride (MoF₆), which is the product of complete fluorination. uleth.cawikipedia.org To selectively produce MoF₅, the reaction is typically carried out with dilute fluorine gas or at high temperatures. One specific method involves the oxidation of elemental molybdenum with fluorine at 900°C. wikipedia.org Another approach uses dilute fluorine passed over molybdenum powder at 400°C, though this method may also produce molybdenum oxytetrafluoride as a significant byproduct. rsc.org
Reductive Fluoride (B91410) Elimination Approaches
Reductive fluoride elimination represents another synthetic strategy for obtaining this compound. acs.orgacs.org This method has been demonstrated as a viable route for preparing second- and third-row transition metal pentafluorides and tetrafluorides. acs.org
Preparation Routes from Related Molybdenum Compounds
This compound can also be prepared from other molybdenum compounds. One of the earliest reported methods involved the reaction of molybdenum hexacarbonyl (Mo(CO)₆) with fluorine at -65°C to -75°C. rsc.orgaalto.fi This reaction initially forms a species identified as Mo₂F₉, which upon heating to 170°C under vacuum, decomposes to yield MoF₅ and MoF₄. aalto.fi Another route involves the reaction of molybdenum hexafluoride with molybdenum tetrabromide, which forms molybdenum(V) bromide tetrafluoride. rsc.org The synthesis of MoF₄ has also been achieved by reacting molybdenum pentachloride with hydrofluoric acid. ontosight.ai
Synthetic Considerations for High Purity this compound
Obtaining high-purity this compound requires careful consideration of purification and handling techniques. A common impurity in MoF₅ preparations is molybdenum oxytetrafluoride (MoOF₄), which can be challenging to separate due to its similar volatility. rsc.org Purification can be achieved by trap-to-trap distillation to remove more volatile impurities like MoF₆. rsc.org The separation from MoOF₄ is more involved.
This compound is highly sensitive to moisture, hydrolyzing to form blue molybdenum compounds. aalto.fi Therefore, all manipulations must be carried out under anhydrous conditions, typically in a vacuum apparatus or an inert atmosphere. iaea.org The compound is also known to disproportionate into molybdenum tetrafluoride (MoF₄) and molybdenum hexafluoride (MoF₆) at temperatures around 150-165°C. wikipedia.orgrsc.org This disproportionation can be catalyzed by borosilicate glass at lower temperatures. rsc.org
For purification, techniques such as sublimation can be employed. Heating a mixture of uranium pentafluoride and this compound under a static vacuum at 90°C allows for the sublimation of MoF₅, yielding a purified sample. iaea.org Additionally, MoF₅ can be separated from uranium pentafluoride by dissolving the mixture in sulfur dioxide at -30°C, in which MoF₅ is soluble while uranium pentafluoride is not. iaea.org
Structural Elucidation and Polymorphism of Molybdenum Pentafluoride
Solid-State Structural Characterization
In the solid state, molybdenum pentafluoride exhibits a well-defined crystalline structure characterized by the formation of tetrameric units.
Single Crystal X-ray Diffraction Analysis of this compound
Single-crystal X-ray diffraction has been a pivotal technique for the precise determination of the atomic arrangement within crystalline this compound. aalto.fi In-depth studies have provided a highly accurate redetermination of its crystal structure. aalto.fi Analysis at 100 K revealed that MoF₅ crystallizes as discrete, fluorine-bridged tetramers. aalto.fi
The analysis identified two unique molybdenum atom positions within the crystal lattice, labeled Mo1 and Mo2, which reside on different Wyckoff positions (4h and 4i, respectively). aalto.fi Both molybdenum atoms are coordinated to six fluorine atoms in a distorted octahedral geometry. aalto.fi The displacement ellipsoids, which represent the thermal motion of the atoms, have been determined at the 70% probability level, providing a detailed view of the atomic vibrations within the crystal. aalto.fi
Powder X-ray Diffraction Studies of Crystalline this compound
Powder X-ray diffraction (PXRD) studies have been employed to confirm the phase purity of bulk samples of this compound and to determine its lattice parameters at room temperature (293 K). aalto.filookchem.com The PXRD patterns of synthesized MoF₅ matched well with previously reported data, confirming the material was phase-pure. lookchem.com A Le Bail refinement of the powder diffraction data yielded precise lattice parameters that are in good agreement with those obtained from single-crystal analysis, further corroborating the structural model. aalto.fi The close match between the observed and calculated powder patterns indicates a high-quality structural refinement. aalto.fi
| Parameter | Single Crystal X-ray Diffraction (100 K) | Powder X-ray Diffraction (293 K) |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/m (No. 12) | C2/m (No. 12) |
| a (Å) | 9.5598(3) | 9.6502(2) |
| b (Å) | 14.1167(4) | 14.2451(2) |
| c (Å) | 5.2598(2) | 5.3100(1) |
| β (°) | 93.582(1) | 93.088(1) |
| Volume (ų) | 709.32(4) | 728.89(2) |
Elucidation of Tetrameric this compound (Mo₄F₂₀) Architecture
The fundamental structural motif of solid MoF₅ is the tetramer, with the molecular formula Mo₄F₂₀. aalto.fiaalto.fiepa.gov This structure consists of four MoF₅ units linked together. aalto.fi Each molybdenum atom is in an octahedral-like environment, coordinated to six fluorine atoms. aalto.fi Two of these fluorine atoms act as bridging ligands (μ-F), connecting to adjacent molybdenum atoms to form a nearly square arrangement of metal atoms. aalto.finiscpr.res.in
The Mo₄F₂₀ molecule has a point symmetry of 2/m (C₂h). aalto.fi Within this tetramer, there are distinct types of fluorine atoms: bridging and terminal. The terminal fluorine atoms are further classified as axial or equatorial based on their position relative to the bridging atoms. The Mo-F bond lengths to the equatorial fluorine atoms (those trans to the bridging fluorines) are slightly longer than the Mo-F bonds to the axial fluorine atoms. aalto.fi
| Bond/Angle | Type | Value |
|---|---|---|
| Mo1–F4 / Mo2–F4 | Bridging Mo–μ-F Distance (Å) | 2.0423(11) / 2.0463(11) |
| Mo1–F5 / Mo2–F1 / Mo2–F2 | Axial Mo–F Distance (Å) | 1.8012(13) / 1.8013(18) / 1.8011(18) |
| Mo1–F6 / Mo2–F3 | Equatorial Mo–F Distance (Å) | 1.8236(14) / 1.8183(13) |
| μ-F–Mo1–Ftrans | Angle (°) | 178.04(6) |
| μ-F–Mo2–Ftrans | Angle (°) | 178.15(6) |
Investigation of Crystal Systems (e.g., Monoclinic, C2/m Space Group)
Structural analyses have consistently shown that this compound crystallizes in the monoclinic crystal system. aalto.fiepa.govresearchgate.net The specific space group is identified as C2/m, which is designated as number 12 in the International Tables for Crystallography. aalto.figlobalsino.comucl.ac.uk This space group is characterized by a C-centered lattice and includes symmetry elements such as a two-fold rotation axis and a mirror plane. globalsino.com The unit cell of MoF₅ contains four Mo₄F₂₀ tetrameric units (Z=4). aalto.fi This structural arrangement is isostructural with other transition metal pentafluorides like those of niobium (NbF₅) and tantalum (TaF₅). aalto.fidoi.org
Gas-Phase Molecular Structural Investigations
In the vapor phase, particularly at elevated temperatures, the oligomeric structure of this compound dissociates into monomeric species.
Characterization and Symmetry of Monomeric this compound Species
Studies of gaseous this compound, often conducted using techniques like infrared matrix isolation, indicate that the monomeric MoF₅ molecule adopts a trigonal bipyramidal structure. niscpr.res.in This geometry corresponds to the D₃h point group symmetry. niscpr.res.in In this configuration, there are two distinct types of fluorine atoms: two axial and three equatorial. Normal coordinate analysis of the vibrational spectra supports this assignment and indicates that the axial Mo-F bonds are weaker and longer than the equatorial Mo-F bonds. niscpr.res.in
Structural Analysis of Oligomeric Forms (e.g., Trimers (MoF₅)₃, Tetramers (MoF₅)₄, Pentamers)
This compound (MoF₅) exhibits a strong tendency to associate, forming various oligomeric structures, with the tetramer being the most well-characterized form, particularly in the solid state. doi.orgaalto.fiwikipedia.org
In its crystalline form, MoF₅ exists as discrete, fluorine-bridged tetramers with the molecular formula (MoF₅)₄ or Mo₄F₂₀. aalto.firesearchgate.net Single-crystal X-ray diffraction studies have revealed that it crystallizes in the monoclinic space group C2/m. aalto.fi Within this tetrameric structure, each molybdenum atom is octahedrally coordinated by six fluorine atoms. These octahedra are linked together by cis-bridging fluorine atoms, with the four molybdenum atoms forming a nearly square arrangement. doi.org The bridging M-μF-M angle in MoF₅ has been reported to be approximately 178.20(7)°. researchgate.net This structural motif is shared by other metal pentafluorides such as those of niobium and tantalum. doi.orgresearchgate.net
While the tetramer is the predominant species under ambient conditions, evidence suggests the existence of other oligomeric forms. doi.orgaalto.fi Magnetic measurements on MoF₅ that has been rapidly cooled from its molten state indicate the presence of paramagnetic species with a spin of S = ½, alongside the diamagnetic S = 0 tetramers. aalto.fi These paramagnetic components are proposed to be odd-numbered oligomers, such as trimers ((MoF₅)₃), which would possess an unpaired electron. The content of these S = ½ species has been estimated to be around 6%. aalto.fi
Mass spectrometric studies of the vapor phase have also detected ions that suggest the presence of a mixture of oligomers. doi.org Ions corresponding to monomeric, dimeric, trimeric, and tetrameric molecules have been reported. For some other metal pentafluorides, like antimony pentafluoride (SbF₅) and iridium pentafluoride (IrF₅), even pentameric molecules have been indicated by this technique. doi.org
Table 1: Crystallographic Data for Tetrameric this compound (Mo₄F₂₀)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | aalto.fi |
| Space Group | C2/m | aalto.fi |
| a (Å) | 9.6502(2) | aalto.fi |
| b (Å) | 14.2451(2) | aalto.fi |
| c (Å) | 5.3100(1) | aalto.fi |
| β (°) | 93.088(1) | aalto.fi |
| Volume (ų) | 728.89(2) | aalto.fi |
Electron Diffraction Studies of Vapor Phase Oligomers and Monomers
Electron diffraction has been a crucial technique for elucidating the structure of this compound in the gas phase, complementing findings from mass spectrometry. doi.orguleth.ca Studies on the vapor of MoF₅ have confirmed that, similar to the solid state, the predominant species in the gas phase are tetrameric molecules, (MoF₅)₄. aalto.fi Density functional theory (DFT) calculations performed on the gas-phase Mo₄F₂₀ molecule support the experimental findings. aalto.fi
However, the composition of the vapor is highly dependent on temperature. doi.org Mass spectrometric and electron-diffraction studies on overheated vapors have shown MoF₅ to be stable at temperatures as high as 280 °C. aalto.fi At a temperature of 353 K, it has been indicated that the saturated vapor consists of approximately 80% monomers (MoF₅) and a smaller fraction of oligomers. doi.org This suggests a temperature-dependent equilibrium between the monomeric and various oligomeric forms in the vapor phase.
A significant challenge in quantitatively determining the proportions of different oligomers in the vapor phase using techniques like mass spectrometry and electron diffraction is the extensive fragmentation of the molecules upon electron impact. doi.org The high-energy electrons used in these methods can break down the larger oligomers into smaller, charged fragments. For instance, the MoF₅ molecule itself can form the same ions under electron impact as those produced from the fragmentation of larger oligomers, complicating the interpretation of the resulting mass spectra and diffraction patterns. doi.org Nevertheless, the detection of ions such as MₙF₅ₙ₋₁⁺ (where M=Mo and n=1, 2, 3, 4) provides strong evidence for the existence of a mixture of monomers, dimers, trimers, and tetramers in the vapor state. doi.org
Spectroscopic Characterization of Molybdenum Pentafluoride and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, has been instrumental in elucidating the structural aspects of molybdenum pentafluoride in its crystalline, liquid, and monomeric (matrix-isolated) states.
The infrared spectrum of crystalline this compound is complex, reflecting its tetrameric structure, (MoF₅)₄, where molybdenum atoms are linked through fluorine bridges. researchgate.netmdpi.com A 2018 study reported five distinct bands in the IR spectrum of a polycrystalline sample at 25 °C, located at approximately 762, 739, 720, 675, and 496 cm⁻¹. The bands in the 762-675 cm⁻¹ range are attributed to Mo-F stretching vibrations and show some degree of overlap. researchgate.net
When this compound is melted, the spectrum simplifies, suggesting a breakdown of the polymeric structure. The IR spectrum of liquid MoF₅ shows characteristic bands at approximately 725, 690, 490, 250, 180, and 130 cm⁻¹. researchgate.net This change is interpreted as the dissociation of the tetrameric units into monomeric MoF₅ species, which are believed to possess a trigonal bipyramidal geometry (D₃h symmetry) in the melt. researchgate.netmdpi.com
Raman spectroscopy provides complementary information to IR studies. The Raman spectrum of crystalline MoF₅ is rich with features, consistent with its complex tetrameric structure. A recent investigation identified eleven discernible bands at 757, 736, 703, 694, 401, 288, 248, 239, 197, 181, and 134 cm⁻¹. These experimental findings show a strong correlation with band locations predicted by Density Functional Theory (DFT) calculations for the solid state. researchgate.net
Similar to the trend observed in IR spectroscopy, the Raman spectrum of liquid this compound is simpler than that of the solid. The spectrum of the molten state has been interpreted on the basis of a monomeric trigonal bipyramidal (D₃h) structure. mdpi.comhuji.ac.ilspast.org This structural model is supported by the number and positions of the observed bands, which align with the vibrational modes expected for a D₃h molecule. spast.org
Matrix isolation is a powerful technique used to study individual molecules by trapping them in an inert solid matrix, such as argon, at very low temperatures. This method prevents intermolecular interactions and allows for the characterization of monomeric species. The infrared spectrum of matrix-isolated MoF₅ has been successfully observed and analyzed. huji.ac.ilspast.org
Electronic Spectroscopy: UV-Vis Studies of this compound
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The electronic spectrum of this compound has been studied in both the molten state and in solution.
A study of MoF₅ dissolved in a perfluoroether solvent (C₈F₁₆O) revealed a relatively simple spectrum. researchgate.net Absorption was observed in the near-UV and blue regions of the spectrum, beginning at approximately 500 nm. Another absorption band was seen starting at about 770 nm and extending into the near-infrared (near-IR) region. researchgate.net Earlier work by Peacock and Sleight on molten MoF₅ in the region of 2500 to 385 nm (4000 to 26000 cm⁻¹) reported a single absorption band centered at 1333 nm (7500 cm⁻¹). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and its Adducts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, both ¹⁹F and molybdenum's NMR-active isotopes (⁹⁵Mo and ⁹⁷Mo) are potential candidates for study.
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and spin ½ nucleus of fluorine. wikipedia.org It also features a very large chemical shift dispersion, which often allows for clear resolution of chemically distinct fluorine environments. wikipedia.orgazom.comthermofisher.com
Molybdenum has two NMR-active isotopes, ⁹⁵Mo and ⁹⁷Mo, both of which are quadrupolar (spin > ½). huji.ac.il ⁹⁵Mo is generally the preferred nucleus for NMR studies because it offers higher sensitivity and typically produces much narrower signals compared to ⁹⁷Mo. huji.ac.il The ⁹⁵Mo nucleus has a very small quadrupole moment, which can result in sharp signals for small, symmetric complexes. huji.ac.il However, the signal width can increase significantly in less symmetric environments or in larger complexes. huji.ac.il
Despite the potential of these techniques, detailed experimental NMR spectra specifically for this compound (MoF₅) are not widely reported in the surveyed literature. The study of Mo(V) compounds by NMR can be challenging due to the paramagnetic nature of the d¹ metal center, which can lead to significant line broadening and complicate spectral interpretation.
X-ray Absorption Spectroscopy (XAS) for Molybdenum(V) Species in Solution
A study of Mo(V) aqua-chloro complexes in hydrochloric acid solutions using Mo K-edge and L₂,₃-edge XAS demonstrated the power of this method for characterizing Mo(V) coordination. catalysis.ru The analysis of the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum allows for the determination of bond distances and coordination numbers. For instance, in concentrated HCl solutions where the mononuclear [MoOCl₄(OH₂)]⁻ complex dominates, EXAFS analysis yielded bond distances of Mo=O at 1.66 Å, Mo-Cl at 2.38 Å, and Mo-OH₂ at 2.30 Å. catalysis.ru
In lower concentrations of HCl, dinuclear species with a double oxygen bridge, [Mo₂O₄Cl₆-n(OH₂)n]ⁿ⁻⁴, were identified. catalysis.ru For these complexes, EXAFS revealed average bond distances of Mo=O at 1.67 Å, Mo-(µ-O) at 1.93 Å, Mo-Cl at 2.47 Å, and a Mo-Mo distance of 2.56 Å. catalysis.ru The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, which is sensitive to the oxidation state and coordination geometry, was also used to differentiate between the various Mo(V) species present in solution. catalysis.ru These results show that XAS is a valuable tool for speciating and structurally characterizing Molybdenum(V) complexes in solution.
Reactivity and Coordination Chemistry of Molybdenum Pentafluoride
Lewis Acidity and Adduct Formation of Molybdenum Pentafluoride
This compound is a potent Lewis acid, readily accepting electron pairs from a wide array of donor ligands to form adducts. This reactivity is central to its coordination chemistry.
Reactions with Nitrile Ligands (e.g., Acetonitrile)
With nitrile ligands such as acetonitrile (B52724) (CH₃CN), this compound forms stable 1:1 adducts. The reaction involves the donation of the lone pair of electrons from the nitrogen atom of the nitrile to the molybdenum center, forming a coordinate covalent bond. These complexes, with the general formula MoF₅(RCN), have been characterized using various spectroscopic techniques.
Complexation with Amine Ligands (e.g., Pyridine (B92270), Ammonia)
Amine ligands, including pyridine (C₅H₅N) and ammonia (B1221849) (NH₃), react with this compound to form stable coordination complexes. The nitrogen atom in these ligands acts as the donor, forming adducts of the type MoF₅(amine). The formation of these complexes is typically a vigorous reaction, reflecting the strong Lewis acidic nature of MoF₅.
Interactions with Oxygen and Sulfur Donor Ligands (e.g., Dimethyl Ether, Dimethyl Sulfide)
This compound also forms adducts with oxygen and sulfur donor ligands. For example, it reacts with dimethyl ether ((CH₃)₂O) and dimethyl sulfide (B99878) ((CH₃)₂S) to yield the corresponding 1:1 complexes, MoF₅(O(CH₃)₂) and MoF₅(S(CH₃)₂). This demonstrates the versatility of MoF₅ as a Lewis acid, capable of coordinating with a range of different donor atoms.
| Ligand | Donor Atom | Adduct Formula |
| Acetonitrile | N | MoF₅(NCCH₃) |
| Pyridine | N | MoF₅(C₅H₅N) |
| Ammonia | N | MoF₅(NH₃) |
| Dimethyl Ether | O | MoF₅(O(CH₃)₂) |
| Dimethyl Sulfide | S | MoF₅(S(CH₃)₂) |
Disproportionation Pathways of this compound to Lower and Higher Fluorides
This compound is thermally unstable and is known to disproportionate, particularly upon heating. This process involves the simultaneous oxidation and reduction of molybdenum(V) to form molybdenum(IV) and molybdenum(VI) species. The primary products of this disproportionation are molybdenum tetrafluoride (MoF₄) and molybdenum hexafluoride (MoF₆). The reaction can be represented by the following equilibrium:
2MoF₅ ⇌ MoF₄ + MoF₆
This reaction is a key consideration in the handling and storage of this compound, as it can lead to the formation of the more volatile and highly reactive MoF₆.
Synthesis of Hexafluoridomolybdates(V) (A[MoF₆]) from this compound
This compound is a key starting material for the synthesis of hexafluoridomolybdate(V) salts, which have the general formula A[MoF₆], where A⁺ is a monovalent cation. These salts are typically prepared by reacting MoF₅ with a fluoride (B91410) salt of the desired cation (AF) in a suitable solvent, such as anhydrous hydrogen fluoride (HF) or iodine pentafluoride (IF₅). The reaction proceeds as follows:
MoF₅ + AF → A[MoF₆]
This reaction highlights the fluoride ion acceptor properties of this compound, which is a hallmark of its Lewis acidity.
Theoretical and Computational Studies of Molybdenum Pentafluoride
Density Functional Theory (DFT) Calculations for Molecular Geometries and Electronic Structures
Density Functional Theory (DFT) has been instrumental in elucidating the molecular structure of molybdenum pentafluoride. In the solid state, single-crystal X-ray diffraction has shown that this compound crystallizes as fluorine-bridged tetramers with the formula Mo4F20. aalto.fi These tetramers consist of four MoF5 units linked by fluorine atoms. aalto.fi Within this tetrameric structure, the molybdenum atoms are in an octahedron-like coordination environment, each bonded to six fluorine atoms, two of which are bridging to other molybdenum atoms. aalto.fi
There are two distinct molybdenum atom environments in the Mo4F20 tetramer. aalto.fi The Mo-F bond lengths to the bridging fluorine atoms are approximately 2.0423 Å and 2.0463 Å. aalto.fi The terminal Mo-F bonds can be categorized as axial and equatorial. The axial Mo-F bond lengths are nearly identical at about 1.801 Å. aalto.fi In contrast, the equatorial Mo-F bonds, which are in a trans position to the bridging fluorine atoms, are slightly longer, with distances of approximately 1.8236 Å and 1.8183 Å. aalto.fi
Computational calculations have also been performed on the monomeric form of MoF5 in the gas phase. Due to the Jahn-Teller effect in this d¹ metal compound, the geometry of the MoF5 monomer is distorted from an ideal trigonal bipyramidal structure. DFT calculations suggest a C₂v symmetry for the monomeric species. A combined electron diffraction and mass spectrometric study has also indicated that monomeric MoF5 has C₂v symmetry as a result of a Jahn-Teller distortion.
Table 1: Selected Interatomic Distances in Tetrameric this compound (Mo4F20)
| Bond | Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|---|
| Mo-μF (bridging) | Mo1 | F4 | 2.0423(11) |
| Mo-μF (bridging) | Mo2 | F4 | 2.0463(11) |
| Mo-F (axial) | Mo1 | F5 | 1.8012(13) |
| Mo-F (axial) | Mo2 | F1 | 1.8013(18) |
| Mo-F (axial) | Mo2 | F2 | 1.8011(18) |
| Mo-F (equatorial) | Mo1 | F6 | 1.8236(14) |
| Mo-F (equatorial) | Mo2 | F3 | 1.8183(13) |
Computational Elucidation of Vibrational Frequencies and Spectra Interpretation
Computational methods have been employed to calculate the vibrational frequencies of this compound and to aid in the interpretation of experimental infrared (IR) and Raman spectra. A theoretical Raman spectrum for the solid-state tetrameric MoF5 has been calculated using the DFT-PBE0 level of theory. aalto.fi This calculated spectrum shows a good correlation with the experimentally obtained Raman spectrum, with discernible bands observed at 757, 736, 703, 694, 401, 288, 248, 239, 197, 181, and 134 cm⁻¹. aalto.fi While the band locations are in good agreement, the intensities of the peaks differ between the experimental and theoretical spectra. aalto.fi
The IR spectrum of a polycrystalline sample of MoF5 at 25 °C shows five bands at approximately 762, 739, 720, 675, and 496 cm⁻¹. aalto.fi Studies on super-cooled liquid MoF5 have also been conducted, with the assumption that monomeric MoF5 species with D₃h symmetry were present in the melted sample. aalto.fi The resulting IR spectrum showed bands at approximately 725, 690, 490, 250, 180, and 130 cm⁻¹. aalto.fi
Matrix isolation IR spectroscopy, in conjunction with DFT calculations, has been used to characterize various molecular molybdenum fluorides, including MoF5. These studies help in assigning new spectral features to MoF5, which exhibits a Jahn-Teller distorted trigonal bipyramidal structure.
Table 2: Comparison of Experimental and Theoretical Raman Bands for Solid MoF5 (cm⁻¹)
| Experimental Raman Bands | Theoretical Raman Bands (DFT-PBE0) |
|---|---|
| 757 | Correlates well |
| 736 | Correlates well |
| 703 | Correlates well |
| 694 | Correlates well |
| 401 | Absent in theoretical spectrum |
| 288 | Correlates well |
| 248 | Correlates well |
| 239 | Correlates well |
| 197 | Correlates well |
| 181 | Correlates well |
| 134 | Correlates well |
Electronic Structure Analysis: Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Theory Applications
A deeper understanding of the electronic structure and bonding in this compound can be achieved through methods like Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) theory.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into a set of localized orbitals that correspond to Lewis structures, including core electrons, lone pairs, and bonds. wikipedia.org Each bonding NBO (donor) can be expressed in terms of two directed valence hybrids on adjacent atoms, and each valence bonding NBO is paired with a corresponding valence antibonding NBO (acceptor). wikipedia.org While specific NBO analyses for this compound are not detailed in the available literature, this method could be used to quantify the degree of covalency versus ionicity in the Mo-F bonds and to analyze the nature of the fluorine bridging in the tetrameric structure. For instance, in related metal fluoride (B91410) complexes, Intrinsic Bond Orbital calculations, a similar approach, have been used to show the ionic nature of bridging fluoride bonds. researchgate.net
Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule to explain its reactivity. wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). libretexts.org For a d¹ metal complex like MoF5, the frontier orbitals are expected to have significant metal d-orbital character. libretexts.org The energy gap between the HOMO and LUMO can provide insights into the kinetic stability of the molecule. libretexts.org Although a detailed FMO analysis for MoF5 is not present in the provided search results, this theoretical framework would be essential in predicting its reaction mechanisms and understanding its role as a Lewis acid.
Thermochemical Calculations and Gaseous Equilibria Modeling for this compound Vapor
Thermochemical calculations and the modeling of gaseous equilibria are crucial for understanding the high-temperature chemistry of the molybdenum-fluorine system. Mass spectrometric studies of heterogeneous reaction equilibria have been used to determine the thermodynamic properties of gaseous this compound.
The vapor above heated solid or liquid MoF5 is complex and consists of a mixture of oligomeric species. The saturated vapor is primarily composed of dimeric and trimeric species, with a smaller fraction of the monomer. At higher temperatures, the proportion of the monomeric MoF5 unit increases as the polymeric species begin to disappear. aalto.fi
Mass spectrometry of the vapor over heated molybdenum tetrafluoride (MoF4) indicated the presence of MoF5 molecules. Furthermore, a combined electron diffraction and mass spectrometry study of the saturated vapors above molybdenum trifluoride (MoF3) at 943 K revealed a vapor composition of 78.5% MoF4 and 21.5% MoF5. These findings highlight the importance of MoF5 in the high-temperature gaseous equilibria of the Mo-F system.
Theoretical Insights into Oligomerization and Disproportionation Processes
Computational studies provide valuable insights into the competing processes of oligomerization and disproportionation that are characteristic of this compound.
Oligomerization: In the solid state, MoF5 exists as a tetramer, Mo4F20, which is a form of oligomerization. aalto.fi DFT calculations performed on the gas-phase Mo4F20 molecule help in understanding the properties of this stable oligomer. aalto.fi The preference for the tetrameric structure under ambient conditions suggests its thermodynamic stability compared to smaller or larger oligomers. epa.gov Magnetic measurements also indicate that while the tetramer (with an even number of MoF5 units) is the preferred species, cooling the melt of "MoF5" rapidly can trap paramagnetic species, which can be described by the formula (MoF5)n where n is an odd number. aalto.fi
Disproportionation: this compound is known to disproportionate at elevated temperatures to yield molybdenum tetrafluoride (MoF4) and molybdenum hexafluoride (MoF6). aalto.fi This process is reported to occur at 165 °C. aalto.fi However, mass spectroscopic and electron-diffraction studies have shown that MoF5 vapor can be stable at temperatures as high as 280 °C. aalto.fi Theoretical modeling can help to understand the thermodynamics and kinetics of this disproportionation reaction, predicting the conditions under which it becomes favorable over sublimation of the oligomeric species. Previous reports also indicated that the sublimation of MoF3 results in disproportionation to give molybdenum metal, gaseous MoF4, and gaseous MoF5.
Advanced Research Applications of Molybdenum Pentafluoride
Role as a Reagent in Synthetic Inorganic Fluorine Chemistry
Molybdenum pentafluoride is a versatile reagent and intermediate in the synthesis of other molybdenum-fluorine compounds. Its preparation and subsequent reactions are central to expanding the library of inorganic fluorine-containing molecules.
Several methods have been established for the synthesis of this compound. One common method involves the reaction of molybdenum metal with an excess of molybdenum hexafluoride (MoF₆). Another preparative route is the reduction of molybdenum hexafluoride using reducing agents such as phosphorus trifluoride. The direct fluorination of molybdenum metal at elevated temperatures (around 900 °C) also yields this compound. A historically significant synthesis involved the decomposition of a dimeric molybdenum fluoride (B91410), Mo₂F₉, which itself was produced from the reaction of fluorine gas with molybdenum hexacarbonyl. More contemporary methods include the reduction of MoF₆ with carbon monoxide under ultraviolet radiation.
Once synthesized, this compound serves as a critical building block for other inorganic fluorides. A notable application is its reaction with alkali metal fluorides (like LiF, NaF, RbF, and CsF) in a solution of anhydrous hydrogen fluoride to produce hexafluoridomolybdate(V) salts, which have the general formula A[MoF₆] (where A represents the alkali metal).
This compound also undergoes a significant disproportionation reaction at temperatures around 165 °C. In this process, it decomposes to form molybdenum tetrafluoride (MoF₄) and molybdenum hexafluoride (MoF₆), highlighting its role as an intermediate in accessing different oxidation states of molybdenum fluorides.
Table 1: Synthetic Reactions Involving this compound
| Reactants | Products | Reaction Type |
|---|---|---|
| Mo + 5 MoF₆ | 6 MoF₅ | Synthesis |
| MoF₆ + Reducing Agent (e.g., PF₃) | MoF₅ | Synthesis (Reduction) |
| Mo + F₂ (at 900 °C) | MoF₅ | Synthesis (Direct Fluorination) |
| MoF₅ + AF (A = Li, Na, Rb, Cs) | A[MoF₆] | Salt Formation |
Investigations of this compound in Catalysis Research
The investigation of molybdenum compounds in catalysis is a broad field, with many oxides and sulfides of molybdenum demonstrating significant catalytic activity in industrial processes like hydrodesulfurization and selective oxidation. The direct application of this compound as a catalyst is less commonly documented in publicly available research. However, its inherent chemical properties, particularly its Lewis acidity, suggest a potential for catalytic applications.
A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. This interaction is a fundamental principle in many catalytic cycles. Molybdenum in the +5 oxidation state in MoF₅ is electron-deficient and, therefore, has the capacity to act as a Lewis acid. This has been demonstrated by its ability to form adducts with Lewis bases. For instance, this compound reacts with pyridine (B92270) (C₅H₅N), a Lewis base, to form adducts such as MoF₅(NC₅H₅)₂. It also forms a 1:1 adduct with the weaker Lewis base acetonitrile (B52724) (CH₃CN), yielding MoF₅(NCCH₃). The formation of these adducts confirms the Lewis acidic character of this compound.
While specific, large-scale catalytic applications of this compound are not widely reported, its demonstrated Lewis acidity makes it a candidate for further research in catalysis, particularly in reactions that are promoted by Lewis acids.
Research on Molybdenum Separation Processes Involving Fluorine Chemistry
Fluoride volatility is a method used in pyrochemical reprocessing of spent nuclear fuels to separate uranium and other valuable elements from fission products. Molybdenum is a significant fission product, and its separation is crucial for the purification of nuclear materials. This process takes advantage of the different volatilities of various metal fluorides.
In these processes, spent nuclear fuel is treated with a fluorinating agent, such as fluorine gas or nitrogen trifluoride (NF₃), at elevated temperatures. This converts many of the constituent elements into their fluoride forms. Molybdenum forms several volatile fluorides, including molybdenum hexafluoride (MoF₆) and this compound (MoF₅).
Research has shown that at high temperatures, Mo(V) and Mo(VI) species, such as MoF₅ and MoF₆, are volatile. This property allows for the separation of molybdenum from less volatile or non-volatile fluorides of other fission products and actinides. The volatilized molybdenum fluorides can then be transported in the gas phase and subsequently captured downstream, for example, on a trap material like alumina. The separation conditions, such as temperature, can be tuned to selectively volatilize certain fluorides. For instance, molybdenum fluorides can be volatilized at temperatures around 300-400°C, while uranium may require higher temperatures to form the volatile UF₆. This difference in volatility forms the basis for the separation process.
Exploration of this compound in Chemical Transport Reactions at Elevated Temperatures
Chemical transport reactions are a technique used for the purification and crystal growth of solid materials. The process involves a reversible chemical reaction where a solid is converted into a volatile compound by a gaseous transport agent. This gaseous compound then diffuses to a different temperature zone where the reverse reaction occurs, depositing the solid in a purer, crystalline form.
While there is not extensive literature detailing the use of this compound as a transport agent for other materials, its chemical properties suggest it could be involved in such processes, particularly for the transport of molybdenum itself. The disproportionation of this compound at elevated temperatures is a key reversible reaction:
2 MoF₅ (g) ↔ MoF₄ (s) + MoF₆ (g)
This equilibrium can be exploited in a chemical transport scenario. In a sealed tube with a temperature gradient, solid molybdenum tetrafluoride in the hotter zone could react with gaseous molybdenum hexafluoride to form gaseous this compound. This MoF₅ gas could then diffuse to a cooler zone, where it would disproportionate, depositing solid MoF₄ and regenerating MoF₆.
Furthermore, the reaction between molybdenum metal and molybdenum hexafluoride to form this compound is also reversible at different temperatures:
Mo (s) + 5 MoF₆ (g) ↔ 6 MoF₅ (g)
This equilibrium could theoretically be used to transport and purify molybdenum metal. In a hotter zone, molybdenum metal could react with a transport agent (in this case, MoF₆) to form the volatile MoF₅. The MoF₅ would then move to a cooler zone and decompose back into pure molybdenum metal and MoF₆. Although not a widely documented industrial application, the underlying chemical principles demonstrate the potential for this compound in chemical transport reactions at elevated temperatures.
Q & A
Q. How is molybdenum pentafluoride synthesized in laboratory settings, and what experimental conditions are critical for reproducibility?
MoF₅ is typically synthesized via reduction of molybdenum hexafluoride (MoF₆) using hydrogen gas at 200–250°C under controlled pressure (~10⁻³ atm). Alternative methods include thermal decomposition of MoF₆ in a vacuum or reaction with elemental molybdenum at high temperatures. Key parameters include temperature stability, gas pressure regulation, and post-synthesis purification (e.g., sublimation at -78°C to isolate crystalline MoF₅). Experimental reproducibility hinges on precise control of these variables to avoid contamination by lower fluorides (e.g., MoF₄) .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing MoF₅’s molecular and electronic structure?
Raman spectroscopy is critical for identifying vibrational modes linked to Mo–F bonds, particularly the bridging and terminal fluorine ligands in polymeric structures . X-ray diffraction (XRD) reveals its crystalline phase (monoclinic or tetragonal), while magnetic susceptibility measurements clarify its paramagnetic behavior due to unpaired d-electrons . For electronic structure analysis, UV-Vis spectroscopy and computational methods (e.g., DFT) are employed to model ligand-field transitions and molecular orbitals .
Q. What thermodynamic properties (e.g., enthalpy, entropy) are essential for modeling MoF₅’s vapor-liquid equilibria?
Standard enthalpies of formation (ΔH°), entropy (S°), and Gibbs free energy (ΔG°) are calculated using vapor pressure measurements and mass spectrometry. For example, at 298 K, the entropy of liquid MoF₅ is ~46 cal·K⁻¹·mol⁻¹, while gaseous species (monomer, dimer, trimer) exhibit entropy values up to 169 cal·K⁻¹·mol⁻¹. These values are critical for predicting phase transitions and oligomerization behavior in vapor phases .
Advanced Research Questions
Q. How do discrepancies in vapor-phase composition (monomer vs. oligomer dominance) affect thermodynamic modeling of MoF₅?
Mass spectrometry reveals MoF₅ vapor comprises monomers, dimers, and trimers, with trimer dominance at higher temperatures. Discrepancies arise from ion fragmentation during analysis, which skews abundance ratios. To mitigate this, corrections for fragmentation efficiency (e.g., using RhF₄ as a reference) and iterative computational adjustments to vapor pressure data are required. Uncertainty ranges for dimer and trimer thermodynamic properties (e.g., ΔH° = 15–16 kcal·mol⁻¹) highlight the need for multi-method validation .
Q. What experimental strategies resolve contradictions in reported phase transitions of MoF₅ under varying temperatures?
High-temperature XRD and differential scanning calorimetry (DSC) identify phase transitions between monoclinic (low-T) and tetragonal (high-T) structures. Discrepancies in transition temperatures (~150–200°C) stem from impurities (e.g., residual MoF₆) or measurement artifacts. Controlled annealing experiments and in-situ Raman spectroscopy under inert atmospheres improve reliability .
Q. How can isotopic labeling and advanced mass spectrometry elucidate MoF₅’s formation mechanism during vapor deposition?
Isotopic tracers (e.g., ⁹⁸Mo) coupled with time-resolved mass spectrometry track fluorine ligand exchange and oligomerization pathways. For example, deuterated MoF₅ reveals kinetic barriers to trimer formation, while collision-induced dissociation (CID) experiments quantify bond dissociation energies in polymeric clusters .
Methodological Considerations
Q. What statistical and computational tools are recommended for analyzing MoF₅’s thermodynamic data with high uncertainty ranges?
Use Monte Carlo simulations to propagate uncertainties in vapor pressure and entropy measurements. Software like Gaussian or ORCA enables DFT-based validation of oligomer stability, while multivariate regression models correlate experimental variables (e.g., temperature, pressure) with thermodynamic outputs .
Q. How should researchers design experiments to address gaps in MoF₅’s magnetic and electronic property data?
Combine SQUID magnetometry (for temperature-dependent susceptibility) with X-ray absorption spectroscopy (XAS) to probe localized vs. delocalized electronic states. Controlled doping experiments (e.g., with W or Re) can isolate ligand-field effects from lattice contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
